1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152505-24-2) is a fluorinated pyrazole derivative with a molecular weight of 204.20 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 2-fluorophenyl group, a methyl group at the 3-position, and a carbaldehyde functional group at the 4-position. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery and biochemical research .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZGQUKPGZDUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and catalysts like platinum on carbon or Raney nickel can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group at position 4 undergoes oxidation to form carboxylic acid derivatives. Key reagents and outcomes include:
Mechanistic Insight : Oxidation typically proceeds via radical intermediates under acidic conditions, with the aldehyde group converting to a carboxyl group. Steric hindrance from the 3-methyl group slightly reduces reaction efficiency compared to non-methylated analogs .
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol or further to a methyl group:
Applications : The alcohol derivatives serve as intermediates for synthesizing esters, ethers, or halogenated pyrazoles .
Nucleophilic Aromatic Substitution
The 2-fluorophenyl group undergoes substitution reactions under specific conditions:
Limitations : Steric and electronic effects from the adjacent methyl group reduce substitution rates compared to unsubstituted pyrazoles .
Condensation Reactions
The aldehyde group participates in condensation with nucleophiles:
4.1. Schiff Base Formation
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Aniline in ethanol (reflux) | N-Phenylimine derivative | 85–90 | |
| Hydrazine hydrate | Pyrazole-4-carbaldehyde hydrazone | 95 |
4.2. Aldol Condensation
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetophenone/NaOH (Claisen-Schmidt) | α,β-Unsaturated ketone | 75 |
Cross-Coupling Reactions
The pyrazole ring participates in metal-catalyzed couplings:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, styrene | 4-Styrylpyrazole derivative | 60 | |
| Sonogashira | CuI, Pd(PPh₃)₄, phenylacetylene | 4-Alkynylpyrazole | 55 |
Biological Activity Correlations
Derivatives of this compound exhibit notable bioactivity:
Scientific Research Applications
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution
- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 936940-82-8) Molecular Weight: 190.17 g/mol. Key Difference: The fluorine atom is at the meta position (3-position) on the phenyl ring instead of ortho (2-position).
Halogen-Substituted Derivatives
- 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: Not specified) Molecular Weight: 238.65 g/mol. Key Difference: A chlorine atom is introduced at the 5-position of the pyrazole ring. Impact: The chlorine increases molecular weight and may enhance electrophilicity at the aldehyde group, making it more reactive in condensation reactions. However, this substitution could reduce metabolic stability compared to the unchlorinated parent compound .
Functional Group Variations
- 5-(4-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 926257-97-8) Molecular Weight: 296.29 g/mol. Key Difference: A 4-fluorophenoxy group replaces the 2-fluorophenyl substituent. The para-fluorine on the phenoxy group may also influence electronic effects differently than ortho-fluorine .
Heterocyclic Modifications
- 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1448307-66-1) Molecular Weight: Not specified. Key Difference: A chloropyrimidine ring replaces the fluorophenyl group. Impact: The pyrimidine ring introduces additional hydrogen-bonding sites, which could enhance binding to biological targets such as enzymes or receptors. The chlorine atom may also affect solubility and reactivity .
Structural and Property Analysis
Molecular Weight and Substituent Effects
| Compound | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|
| Target Compound | 204.20 | 2-Fluorophenyl, Methyl |
| 1-(3-Fluorophenyl) isomer | 190.17 | 3-Fluorophenyl |
| 5-Chloro derivative | 238.65 | 5-Chloro, 2-Fluorophenyl, Methyl |
| 5-(4-Fluorophenoxy) analog | 296.29 | 4-Fluorophenoxy, Methyl, Phenyl |
- Electronic Effects : Fluorine’s electronegativity enhances the electron-withdrawing nature of the phenyl ring, stabilizing the carbaldehyde group and influencing reactivity in nucleophilic additions .
Biological Activity
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of the fluorophenyl group enhances the compound's lipophilicity and stability, which are critical for biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities .
Anticancer Potential
The anticancer activity of pyrazole derivatives is well-documented. In vitro studies have demonstrated that compounds in this class can induce apoptosis in cancer cell lines. For example, derivatives with similar structural features have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents. The fluorine atom enhances the compound's electronic properties, which may improve its binding affinity to biological targets such as enzymes and receptors involved in cancer and inflammation pathways .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Anticancer | 49.85 | |
| 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole | Antifungal | TBD |
Case Studies
A recent study examined a series of pyrazole derivatives for their potential as multitarget inhibitors. The findings indicated that certain modifications on the pyrazole ring significantly enhanced inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms . These results suggest that this compound could be optimized for similar therapeutic applications.
The mechanism by which pyrazole compounds exert their biological effects often involves interaction with key enzymes and receptors. For instance, some derivatives have been shown to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's . Understanding these interactions at a molecular level is essential for optimizing the therapeutic potential of this compound.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-(2-fluorophenyl)-1H-pyrazole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Alternative methods include nucleophilic substitution of halogenated pyrazole precursors with formaldehyde under alkaline conditions . Reaction yields can vary (50–75%) depending on the purity of starting materials and reaction temperature control.
Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?
Slow evaporation of polar solvents like ethanol or methanol at 4°C is widely used. Copper ion (Cu²⁺) templating has been reported to enhance crystal lattice stability by facilitating hydrogen bonding and π-π stacking interactions, as observed in related pyrazole-carbaldehyde derivatives . Proper solvent selection and temperature gradients are critical to avoid amorphous precipitates.
Q. Which spectroscopic methods are routinely employed for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
- FT-IR : Stretching vibrations for aldehyde (C=O at ~1700 cm⁻¹) and pyrazole ring (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.08) .
Q. What safety precautions are essential during handling and storage?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Use PPE (gloves, goggles) to avoid skin/eye irritation, and work in a fume hood due to potential formaldehyde release during decomposition .
Advanced Research Questions
Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly with twinned data?
For twinned crystals, use the TWIN and BASF commands in SHELXL to model twin domains. Adjust the HKLF 5 format for intensity integration and apply restraints to bond lengths/angles to mitigate overfitting. Refinement convergence is improved by incorporating anisotropic displacement parameters (ADPs) for non-H atoms .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial IC₅₀ values (e.g., 8–32 µg/mL against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using internal standards (e.g., ciprofloxacin) and validate via dose-response curves. Computational docking (AutoDock Vina) can corroborate experimental results by analyzing ligand-enzyme interactions .
Q. How does the fluorophenyl substituent influence electronic properties and reactivity?
The electron-withdrawing fluorine atom at the ortho position increases electrophilicity at the aldehyde group, enhancing nucleophilic attack rates (e.g., in Schiff base formation). DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in LUMO energy compared to non-fluorinated analogs, correlating with higher reactivity in condensation reactions .
Q. What methodologies are recommended for analyzing environmental degradation byproducts?
Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products. Major byproducts include carboxylic acid derivatives (from aldehyde oxidation) and defluorinated pyrazole fragments. Ecotoxicity assays (Daphnia magna LC₅₀) are critical for assessing environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
